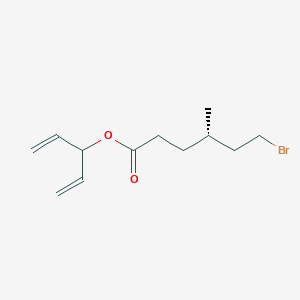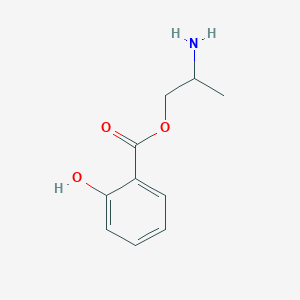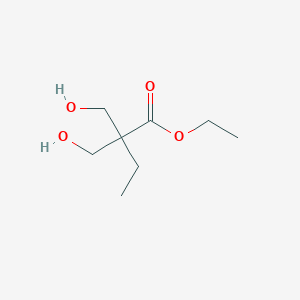![molecular formula C9H12O3S2 B12598025 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione CAS No. 626244-80-2](/img/structure/B12598025.png)
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a methyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione typically involves the reaction of Meldrum’s acid with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100°C.
Solvent: Common solvents used include dimethylformamide (DMF) or other polar aprotic solvents.
Base: Potassium carbonate or other strong bases are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can act as a nucleophile or electrophile in different biochemical pathways, modulating enzyme activity and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Bis(methylsulfanyl)methylidene]-2,4-pentanedione: Similar structure but with a pentanedione core instead of an oxane ring.
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Another derivative with a dioxane ring.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
626244-80-2 |
|---|---|
Formule moléculaire |
C9H12O3S2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
3-[bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C9H12O3S2/c1-5-4-6(10)7(8(11)12-5)9(13-2)14-3/h5H,4H2,1-3H3 |
Clé InChI |
NZWREJGYTBTIQM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(=C(SC)SC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)


![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)

![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)

![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
